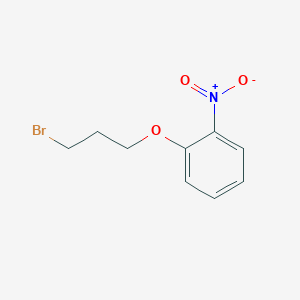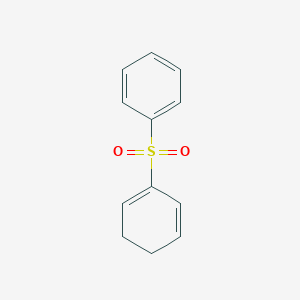
2-(Phenylsulfonyl)-1,3-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylsulfonyl)-1,3-cyclohexadiene, commonly known as PSCHD, is a chemical compound that has been widely used in scientific research. It is a member of the cyclohexadiene family and is characterized by its unique chemical structure, which includes a sulfonyl group and a phenyl group attached to a cyclohexadiene ring.
Mecanismo De Acción
The mechanism of action of PSCHD is not fully understood, but it is believed to be related to its ability to act as a dienophile in Diels-Alder reactions. PSCHD is also known to undergo a range of other chemical reactions, including Michael additions and nucleophilic substitutions.
Efectos Bioquímicos Y Fisiológicos
PSCHD has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. PSCHD has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PSCHD in lab experiments is its unique chemical structure, which allows it to be used as a building block for the synthesis of a wide range of organic compounds. However, one of the limitations of using PSCHD is its relatively low solubility in common organic solvents, which can make it difficult to work with in some experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving PSCHD. One area of interest is the development of new synthetic methods for PSCHD and related compounds. Another potential direction is the investigation of the potential applications of PSCHD in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of PSCHD and its potential applications in a range of scientific fields.
Métodos De Síntesis
The synthesis of PSCHD is a complex process that involves several steps. One of the most common methods of synthesizing PSCHD is through the reaction of 2,3-dimethyl-1,3-butadiene with phenylsulfonyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction produces PSCHD as a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
PSCHD has been used extensively in scientific research due to its unique chemical properties and potential applications. One of the most significant areas of research involving PSCHD is in the field of organic synthesis. PSCHD has been used as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propiedades
Número CAS |
102860-22-0 |
|---|---|
Nombre del producto |
2-(Phenylsulfonyl)-1,3-cyclohexadiene |
Fórmula molecular |
C12H12O2S |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
cyclohexa-1,5-dien-1-ylsulfonylbenzene |
InChI |
InChI=1S/C12H12O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
Clave InChI |
VFNKGBTVDLBPBK-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Sinónimos |
2-(PHENYLSULFONYL)-1,3-CYCLOHEXADIENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)


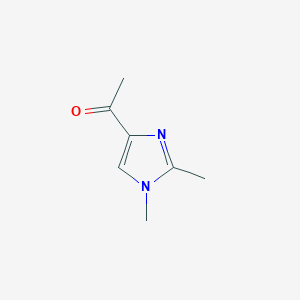
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
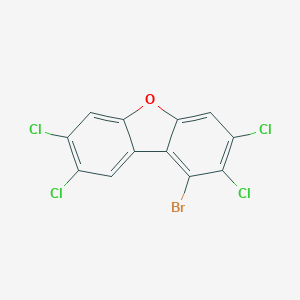
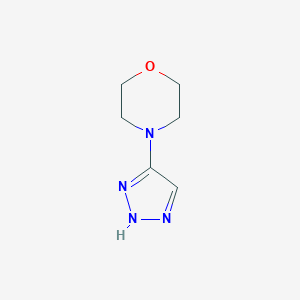
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
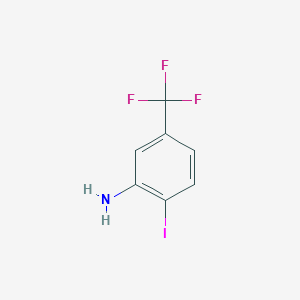
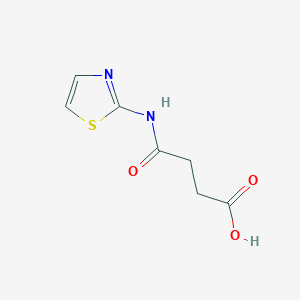
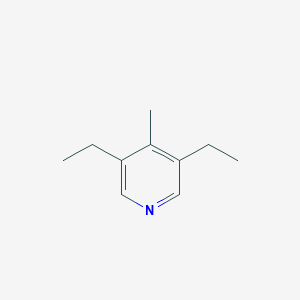
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)

